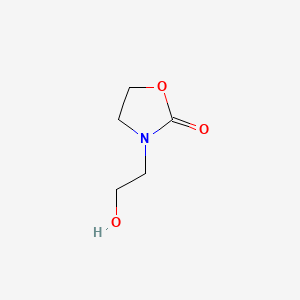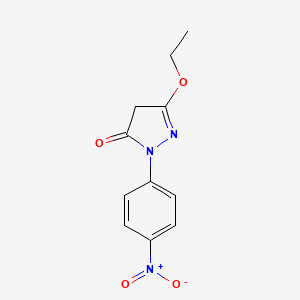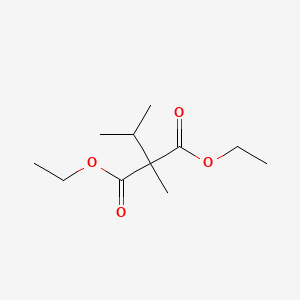
Diethyl isopropylmethylmalonate
Overview
Description
Diethyl isopropylmethylmalonate is a chemical compound with the molecular formula C₁₁H₂₀O₄ . It belongs to the class of esters and is commonly used in organic synthesis. The compound’s systematic IUPAC name is diethyl 2-methyl-2-(1-methylethyl)propanedioate .
Synthesis Analysis
The synthesis of diethyl isopropylmethylmalonate involves the esterification of methylmalonic acid with isopropyl alcohol . The reaction typically occurs under acidic conditions, with the removal of water as a byproduct. The resulting ester is then purified and isolated .
Molecular Structure Analysis
The molecular structure of diethyl isopropylmethylmalonate consists of a central malonic acid core with two ethyl groups (diethyl) attached to one of the carboxyl groups. The isopropyl group is also linked to the same carbon atom. The compound’s three-dimensional arrangement plays a crucial role in its reactivity and properties .
Chemical Reactions Analysis
- Michael Addition : Diethyl isopropylmethylmalonate is often used in Michael addition reactions due to its active methylene group. It can act as a nucleophile and participate in conjugate additions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Diethyl Malonate
Diethyl isopropylmethylmalonate plays a crucial role in the synthesis of diethyl malonate . In this process, ethanol and malonic acid are used as reactants, and the catalytic activity of expandable graphite (EG) is investigated . The yield of diethyl malonate can reach up to 77.6% under optimal conditions .
Catalyst Reutilization
The compound is also significant in the field of catalyst reutilization . The catalyst used in the synthesis of diethyl malonate can be reused three times without any significant loss of activity . This makes the process more efficient and environmentally friendly.
Production of Polyester and Coatings
Diethyl isopropylmethylmalonate and its derivatives have been widely used in the preparation of polyester and coatings . This is due to its active methylene group, which shows important uses in the synthesis of carboxylic acids and their derivatives .
Pharmaceutical Applications
The compound is used as a raw material and intermediate in the pharmaceutical industry . It’s used in the synthesis of various drugs and medicinal compounds.
Cosmetics Additive
Diethyl isopropylmethylmalonate is also used as an additive in cosmetics . Its derivatives contribute to the formulation of various cosmetic products.
Synthesis of Bio-based Elastomer
A bio-based elastomer, poly (diethyl itaconate-co-isoprene) (PDEII), was designed and synthesized from diethyl itaconate and isoprene . The physical properties of PDEII, such as glass transition temperatures and thermostability, can be readily tuned by varying the ratio of diethyl itaconate to isoprene .
Synthesis of Quinolones
Diethyl ethoxymethylene malonate (EMME), a derivative of diethyl malonate, is an extremely valuable starting material for the synthesis of quinolones . Quinolones are a type of antibiotics that are used to treat a variety of bacterial infections .
Oil-Resistance Applications
The bio-based elastomer PDEII, synthesized from diethyl itaconate and isoprene, shows promising oil-resistance properties . This makes it suitable for use in various industrial applications where oil resistance is required .
properties
IUPAC Name |
diethyl 2-methyl-2-propan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-6-14-9(12)11(5,8(3)4)10(13)15-7-2/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVPQIOJRYMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207146 | |
| Record name | Diethyl methylisopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isopropylmethylmalonate | |
CAS RN |
58447-69-1 | |
| Record name | Diethyl methylisopropylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58447-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl methylisopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
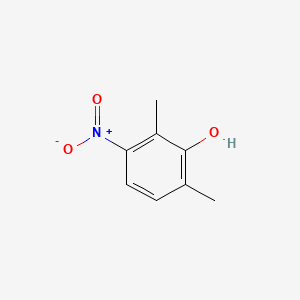
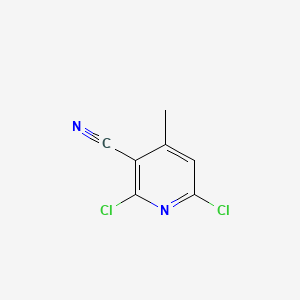

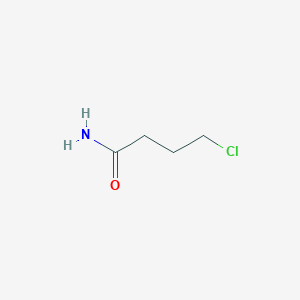
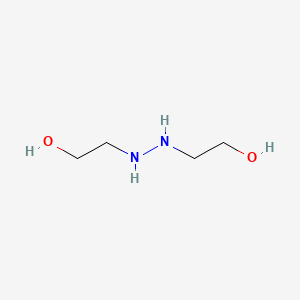
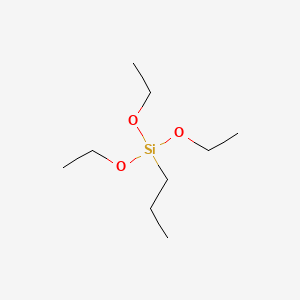
![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)
